molecular formula C18H14Cl2N2O2 B5050646 6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B5050646
M. Wt: 361.2 g/mol
InChI Key: ZPJKTDFWUDJHPJ-UHFFFAOYSA-N
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Description

6,7-Dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound characterized by its intricate molecular structure This compound belongs to the quinoline family, which is known for its diverse biological and chemical properties

Properties

IUPAC Name

6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-15-9-8-14-12-2-1-3-13(12)17(21-18(14)16(15)20)10-4-6-11(7-5-10)22(23)24/h1-2,4-9,12-13,17,21H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJKTDFWUDJHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC(=C3Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Formation of the Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of Chlorine Atoms: : Chlorination reactions are performed to introduce chlorine atoms at the 6 and 7 positions of the quinoline ring. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Attachment of the Nitrophenyl Group: : The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

  • Reduction and Cyclization: : The final steps involve the reduction of the nitro group to an amine and subsequent cyclization to form the tetrahydroquinoline structure.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Electrophilic substitution reactions are common, where the nitro group can be substituted with other functional groups using appropriate reagents.

  • Cyclization: : Cyclization reactions are crucial for forming the tetrahydroquinoline core, often involving intramolecular reactions facilitated by acid or base catalysts.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions include various derivatives of the quinoline core, which can be further modified for specific applications.

Scientific Research Applications

6,7-Dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:

  • Chemistry: : This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : The compound's derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

6,7-Dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is compared with other similar compounds, such as:

  • Quinoline: : The parent compound, known for its diverse applications in medicine and industry.

  • Chloroquine: : A well-known antimalarial drug that shares structural similarities with quinoline derivatives.

  • Nitroquinoline: : Compounds containing both nitro and quinoline groups, often studied for their biological activities.

The uniqueness of this compound lies in its specific arrangement of chlorine and nitro groups, which can influence its reactivity and biological properties.

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